An In-depth Technical Guide to (2-Methyl-5-aminophenyl)guanidine: Synthesis, Physicochemical Properties, and Biological Significance
An In-depth Technical Guide to (2-Methyl-5-aminophenyl)guanidine: Synthesis, Physicochemical Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Methyl-5-aminophenyl)guanidine, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic routes, analytical methodologies, and an exploration of its fundamental physicochemical properties, this document serves as an essential resource for researchers engaged in the synthesis and application of novel guanidine-containing compounds.
Introduction: The Significance of the Phenylguanidine Moiety
The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry. Its presence in the amino acid arginine underscores its fundamental role in biological systems, mediating crucial interactions within proteins and between proteins and their substrates. When incorporated into small molecules, the phenylguanidine moiety often imparts unique pharmacological properties, influencing receptor binding, membrane permeability, and overall bioactivity.
(2-Methyl-5-aminophenyl)guanidine, with its distinct substitution pattern, represents a versatile building block for the synthesis of a wide array of more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of several targeted therapeutics, including the tyrosine kinase inhibitor Imatinib.[1] A thorough understanding of its synthesis, purification, and fundamental properties is therefore paramount for any drug discovery program leveraging this valuable scaffold.
Synthesis of (2-Methyl-5-aminophenyl)guanidine: A Two-Step Approach
The synthesis of (2-Methyl-5-aminophenyl)guanidine is typically achieved through a two-step process commencing from readily available starting materials. The first step involves the guanylation of a substituted aniline, followed by the reduction of a nitro group to the corresponding amine.
Step 1: Synthesis of the Nitro Intermediate, N-(2-Methyl-5-nitrophenyl)guanidine
Two primary routes have been established for the synthesis of the key intermediate, N-(2-Methyl-5-nitrophenyl)guanidine.
Route A: From 2-Chloro-4-nitrotoluene
This method involves the condensation of 2-chloro-4-nitrotoluene with guanidine hydrochloride in the presence of an acid-binding agent.[2] The reaction proceeds efficiently in an alcoholic solvent.
Experimental Protocol:
-
To a clean reaction vessel, add methanol (100 mL) and 2-chloro-4-nitrotoluene (17.15 g).
-
Stir the mixture until the solid is fully dissolved.
-
Add guanidine hydrochloride (10 g) followed by a 30% aqueous solution of sodium hydroxide (30 g).
-
Heat the reaction mixture to 45-50 °C and maintain this temperature for 5 hours, monitoring the reaction progress by HPLC.
-
Upon completion, remove the methanol by distillation under reduced pressure.
-
Add water (200 mL) to the residue and stir at room temperature for 2 hours to induce crystallization.
-
Collect the solid product by filtration and dry to yield N-(2-Methyl-5-nitrophenyl)guanidine.[2]
Route B: From 2-Amino-4-nitrotoluene
An alternative and potentially safer route utilizes 2-amino-4-nitrotoluene (also known as 2-methyl-5-nitroaniline) and cyanamide in the presence of an acid.[3] This method avoids the use of nitric acid at high temperatures, which can pose a safety hazard.
Experimental Protocol:
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In a flask, combine 2-amino-4-nitrotoluene (200.0 g, 1.31 mol), a 50% aqueous cyanamide solution (255.0 mL, 3.28 mol), and water (200 mL).
-
Heat the mixture to 60-65 °C.
-
Slowly add concentrated hydrochloric acid (223 mL) and continue the reaction for 4 hours.
-
Cool the reaction mixture to 20-25 °C.
-
Adjust the pH to 8-8.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution to precipitate the product.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the mixture, wash the filter cake with water (100 mL), and dry the solid at 50 °C to obtain N-(2-Methyl-5-nitrophenyl)guanidine.[3]
Caption: Synthesis of the nitro intermediate.
Step 2: Reduction of N-(2-Methyl-5-nitrophenyl)guanidine to (2-Methyl-5-aminophenyl)guanidine
The final step involves the reduction of the nitro group to an amine. While specific literature for the reduction of N-(2-Methyl-5-nitrophenyl)guanidine is sparse, catalytic hydrogenation is a widely employed and effective method for this transformation on analogous compounds.
Proposed Experimental Protocol (based on analogous reductions):
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In a suitable hydrogenation vessel, dissolve N-(2-Methyl-5-nitrophenyl)guanidine in a solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
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Pressurize the vessel with hydrogen gas (typically 1-4 bar).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield (2-Methyl-5-aminophenyl)guanidine.
Caption: Reduction to the final product.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (2-Methyl-5-aminophenyl)guanidine is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₂N₄ | [4] |
| Molecular Weight | 164.21 g/mol | [4] |
| CAS Number | 581076-64-4 | [4][5] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| pKa | Not experimentally determined. The guanidine group is strongly basic (pKa of guanidine is ~13.6), while the aromatic amine is weakly basic (pKa of aniline is ~4.6). The overall basicity will be influenced by both groups and the methyl substituent.[6][7][8] | Theoretical |
| Solubility | Expected to be soluble in polar organic solvents. Solubility in aqueous solutions will be pH-dependent, with increased solubility at lower pH due to the formation of the protonated guanidinium salt. | Inferred |
| Stability | Aromatic amines can be susceptible to oxidation. The compound should be stored under an inert atmosphere and protected from light. The guanidine group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH. | Inferred |
Analytical Characterization
Proper characterization is critical to confirm the identity and purity of synthesized (2-Methyl-5-aminophenyl)guanidine.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for assessing the purity of (2-Methyl-5-aminophenyl)guanidine and its intermediates. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point for method development.[9] Detection can be achieved using a UV detector, monitoring at a wavelength around 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of (2-Methyl-5-aminophenyl)guanidine.
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl group protons.
-
Signals in the aromatic region corresponding to the three protons on the phenyl ring.
-
Broad signals for the protons of the amino and guanidino groups, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
A signal for the methyl carbon.
-
Signals in the aromatic region for the six carbons of the phenyl ring.
-
A signal for the guanidinyl carbon.
Biological Significance and Potential Applications
While (2-Methyl-5-aminophenyl)guanidine is primarily recognized as a synthetic intermediate, the inherent biological potential of the aminophenylguanidine scaffold warrants consideration. Guanidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[11][12]
The presence of both a strongly basic guanidine group and a nucleophilic aromatic amine provides two points for further chemical modification, making (2-Methyl-5-aminophenyl)guanidine an attractive starting point for the generation of compound libraries for biological screening.
Conclusion
(2-Methyl-5-aminophenyl)guanidine is a valuable chemical entity with established synthetic routes and significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization, offering a solid foundation for researchers and drug development professionals working with this important molecule. Further investigation into the direct biological activities of this compound and its simple derivatives may unveil new and exciting avenues for drug discovery.
References
- Preparation method of 2-methyl-5-nitrophenylguanidine. CN113636958A.
- Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). CN104341387A.
-
5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]
-
(2-Methyl-5-aminophenyl)guanidine | C8H12N4 | CID 11286656 - PubChem. Retrieved from [Link]
- Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology.
- Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. (2024, November 6).
- Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023, July 11). PubMed Central.
- (PDF) Improvement of galangin solubility using native and derivative cyclodextrins. An UV-Vis and NMR study. (2025, August 6).
-
Basicity of Amines - YouTube. (2023, March 3). Retrieved from [Link]
- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics.
- Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives.
- A Comparative Guide to Validated HPLC Methods for Quantifying Residual Aminoguanidine. Benchchem.
- Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. (2024, November 6). PubMed.
- Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. (2023, June 22). MDPI.
-
22.3 Basicity of Amines - YouTube. (2018, September 21). Retrieved from [Link]
- Influence of the amine donor on hybrid guanidine-stabilized Bis(μ-oxido) dicopper(III)
- Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
-
23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Retrieved from [Link]
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6).
-
Amine basicity - delocalized lone pairs - YouTube. (2018, April 13). Retrieved from [Link]
- Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen.
-
Basicity of Amidines and Guanidines - Unacademy. Retrieved from [Link]
- Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Semantic Scholar.
- An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. PubMed.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing.
-
22.2 Basicity of Amines | Organic Chemistry - YouTube. (2021, April 28). Retrieved from [Link]
- (PDF) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.
- Publication: The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR)
-
(2-Methyl-5-nitrophenyl)guanidine nitrate - SIELC Technologies. (2018, May 16). Retrieved from [Link]
- Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Medi
- Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal C
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]
- 3. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. (2-Methyl-5-aminophenyl)guanidine | C8H12N4 | CID 11286656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Methyl-5-aminophenyl)guanidine | LGC Standards [lgcstandards.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Basicity of Amidines and Guanidines [unacademy.com]
- 9. (2-Methyl-5-nitrophenyl)guanidine nitrate | SIELC Technologies [sielc.com]
- 10. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
